REACTION_CXSMILES
|
[C:1]([Li])(C)(C)[CH3:2].[CH3:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].CN(C)[CH:14]=[O:15].[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>>[CH:8]1[C:7]2[C:1]3[CH:2]=[CH:18][CH:19]=[CH:20][C:21]=3[O:17][C:6]=2[CH:11]=[C:10]([CH:14]=[O:15])[CH:9]=1
|
Name
|
3-bromodibenzofuraan
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to about −78° C.
|
Type
|
TEMPERATURE
|
Details
|
Warm to room temperature
|
Type
|
CUSTOM
|
Details
|
quench with water
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
WASH
|
Details
|
wash sequentially with distilled water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
WASH
|
Details
|
Chromatograph the residue eluting with 8:2 hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=2OC3=C(C21)C=CC=C3)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |